Oxamide, N,N'-dinonadecyldithio-
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Overview
Description
Oxamide, N,N’-dinonadecyldithio- is an organic compound with the molecular formula C40H80N2S2 and a molecular weight of 653.34 g/mol It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by nonadecyl and dithio groups
Preparation Methods
The synthesis of Oxamide, N,N’-dinonadecyldithio- typically involves the reaction of oxamide with nonadecyl and dithio reagents under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Oxamide, N,N’-dinonadecyldithio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithio groups to thiols or disulfides.
Substitution: The nonadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
Oxamide, N,N’-dinonadecyldithio- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as a stabilizer in polymer production and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-dinonadecyldithio- involves its ability to form stable complexes with metal ions and other molecules. The nonadecyl and dithio groups provide steric and electronic effects that enhance the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Oxamide, N,N’-dinonadecyldithio- can be compared with other similar compounds such as:
Oxamide: The parent compound, which lacks the nonadecyl and dithio groups.
N,N’-Dinitroxamide: A nitrated derivative with different chemical properties and applications.
Bis(2-nitratoethyl) oxamide: Another derivative with energetic properties used in propellants. The uniqueness of Oxamide, N,N’-dinonadecyldithio- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
63867-43-6 |
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Molecular Formula |
C40H80N2S2 |
Molecular Weight |
653.2 g/mol |
IUPAC Name |
N,N'-di(nonadecyl)ethanedithioamide |
InChI |
InChI=1S/C40H80N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-39(43)40(44)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3,(H,41,43)(H,42,44) |
InChI Key |
HZDFFDNCUFJBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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